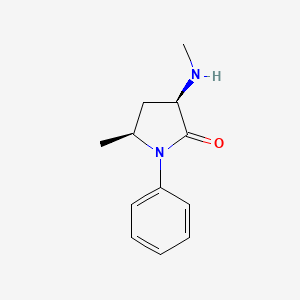
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one: Granisetron Related Compound A , is a chemical compound with the following structure:
C18H24N4O
It belongs to the class of pyrrolidinones and exhibits interesting properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. One common approach is through the cyclization of appropriate precursors. specific details on the synthetic pathways are proprietary and may vary depending on the manufacturer.
Industrial Production: In industrial settings, Granisetron Related Compound A is produced using optimized processes to ensure high yield and purity. These methods often involve efficient reagents and catalysts.
Chemical Reactions Analysis
Reactivity:
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one: can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products: The major products depend on the specific reaction conditions. For instance, reduction may yield an amine derivative, while oxidation could lead to an oxo compound.
Scientific Research Applications
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one: finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying receptor interactions or as a reference compound.
Medicine: Investigating potential pharmacological effects.
Industry: Used in the synthesis of pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise pathways.
Comparison with Similar Compounds
While Granisetron Related Compound A is unique, it shares structural features with related pyrrolidinones. Similar compounds include Granisetron , Dolasetron , and Ondansetron .
Remember that this overview provides a general understanding, and detailed studies are essential for specific applications
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(3R,5S)-5-methyl-3-(methylamino)-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-8-11(13-2)12(15)14(9)10-6-4-3-5-7-10/h3-7,9,11,13H,8H2,1-2H3/t9-,11+/m0/s1 |
InChI Key |
FSENUEGUYFSISL-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1C2=CC=CC=C2)NC |
Canonical SMILES |
CC1CC(C(=O)N1C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















